(5E)-1-(4-bromophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
(5E)-1-(4-bromophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5/c1-3-28-16-10-5-13(18(12-16)29-4-2)11-17-19(25)23-21(27)24(20(17)26)15-8-6-14(22)7-9-15/h5-12H,3-4H2,1-2H3,(H,23,25,27)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONLITLEUJFETF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-bromophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-bromobenzaldehyde with 2,4-diethoxybenzaldehyde in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acid or base catalyst such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-bromophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium iodide in acetone, potassium fluoride
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives
Reduction Products: Phenyl derivatives
Substitution Products: Compounds with different functional groups replacing the bromine atom
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(4-bromophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in inhibiting specific enzymes or pathways.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities may be evaluated through in vitro and in vivo studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(4-bromophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-fluorophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-methylphenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-1-(4-bromophenyl)-5-(2,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets compared to its analogs with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
